molecular formula C20H22N4O3 B6052397 2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

Cat. No.: B6052397
M. Wt: 366.4 g/mol
InChI Key: SRWWSOVMFQDSKZ-UHFFFAOYSA-N
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Description

2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is a complex heterocyclic compound It features a pyrido[3,4-d]pyrimidin-4-one core, substituted with a 2-methyl group and a 2-(3-oxo-1H-isoindol-2-yl)butanoyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common approach is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This intermediate can then undergo further reactions to introduce the pyrido[3,4-d]pyrimidin-4-one core and the 2-methyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-3-17(24-10-13-6-4-5-7-14(13)19(24)26)20(27)23-9-8-15-16(11-23)21-12(2)22-18(15)25/h4-7,17H,3,8-11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWWSOVMFQDSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2=C(C1)N=C(NC2=O)C)N3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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